molecular formula C8H14N2 B14668346 3-Amino-4-ethylhex-2-enenitrile CAS No. 49537-88-4

3-Amino-4-ethylhex-2-enenitrile

Cat. No.: B14668346
CAS No.: 49537-88-4
M. Wt: 138.21 g/mol
InChI Key: KNLWFRRLHZJIFH-UHFFFAOYSA-N
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Description

3-Amino-4-ethylhex-2-enenitrile is an organic compound with the molecular formula C8H14N2 It is characterized by the presence of an amino group (-NH2), an ethyl group (-C2H5), and a nitrile group (-CN) attached to a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 3-amino-4-ethylhex-2-enenitrile typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-Amino-4-ethylhex-2-enenitrile can undergo oxidation reactions, where the amino group can be oxidized to form nitro compounds.

    Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like halides, hydroxides, and amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-4-ethylhex-2-enenitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-4-ethylhex-2-enenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-methylhex-2-enenitrile: Similar structure but with a methyl group instead of an ethyl group.

    3-Amino-4-propylhex-2-enenitrile: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

3-Amino-4-ethylhex-2-enenitrile is unique due to its specific combination of functional groups and the presence of an ethyl group, which can influence its reactivity and interactions compared to similar compounds.

Properties

CAS No.

49537-88-4

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

3-amino-4-ethylhex-2-enenitrile

InChI

InChI=1S/C8H14N2/c1-3-7(4-2)8(10)5-6-9/h5,7H,3-4,10H2,1-2H3

InChI Key

KNLWFRRLHZJIFH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=CC#N)N

Origin of Product

United States

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